molecular formula C7H6ClF3N2O2 B2418315 2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride CAS No. 2287331-13-7

2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride

Cat. No.: B2418315
CAS No.: 2287331-13-7
M. Wt: 242.58
InChI Key: AJLXBQHUEJZZEL-UHFFFAOYSA-N
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Description

2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the 2-position, a trifluoromethyl group at the 4-position, and a carboxylic acid group at the 3-position of the pyridine ring, with an additional hydrochloride salt form. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride typically involves the reaction of 2-fluoro-4-trifluoromethyl-pyridine with acetamidine hydrochloride in the presence of sodium hydroxide, water, and dimethyl sulfoxide. The reaction is carried out at elevated temperatures, usually around 130°C, for a duration of 24 hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)pyridine-3-carboxylic acid
  • 2-Amino-4-(trifluoromethyl)nicotinic acid

Comparison

Compared to similar compounds, 2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride is unique due to the presence of both an amino group and a carboxylic acid group on the pyridine ring. This dual functionality allows for a wider range of chemical reactions and applications. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity .

Properties

IUPAC Name

2-amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2.ClH/c8-7(9,10)3-1-2-12-5(11)4(3)6(13)14;/h1-2H,(H2,11,12)(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLXBQHUEJZZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287331-13-7
Record name 2-amino-4-(trifluoromethyl)pyridine-3-carboxylic acid hydrochloride
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